A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol
A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth examination of a robust synthetic pathway for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol (CAS No. 90766-88-4), a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. The molecule serves as a versatile intermediate for constructing more complex bioactive compounds, where the specific substitution pattern can influence biological activity and selectivity.[1] This document details a scientifically-grounded, multi-step synthesis, elucidates the underlying reaction mechanisms, and presents a step-by-step protocol derived from established chemical literature.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals. The targeted functionalization of this ring system is a central goal in synthetic chemistry. The subject of this guide, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, presents a unique combination of substituents:
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An N-acetyl group , which modulates the electron density of the indole ring and can serve as a protecting group.
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Halogenation at the 5- and 6-positions (bromo and chloro, respectively), which provides metabolic stability and opportunities for further cross-coupling reactions.
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A hydroxyl group at the 3-position , a key site for functionalization and a common feature in bioactive indole alkaloids.
The synthesis of such a polysubstituted indole requires a carefully planned strategy. A direct, single-step functionalization of an indole precursor is synthetically challenging due to issues with regioselectivity. Therefore, a more robust approach involves constructing the indole ring from a suitably substituted aniline precursor. The strategy detailed herein is adapted from a patented method for a related derivative, which builds the core structure through a classical cyclization approach.[2]
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, an N-aryl glycine derivative. This approach allows for the strategic installation of the required substituents on the aniline starting material prior to the critical ring-closing step.
The chosen forward synthesis, based on a modified literature procedure, begins with 4-chloro-2-aminobenzoic acid.[2] This starting material is commercially available and contains the requisite chlorine atom at the correct position relative to the amine, which will ultimately become the indole nitrogen. The synthesis proceeds through three key transformations:
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Regioselective Bromination: Introduction of a bromine atom ortho to the amine and para to the carboxylic acid.
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N-Alkylation: Attachment of a carboxymethyl group to the aniline nitrogen to form the N-phenylglycine backbone.
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Cyclization and Acetylation: An intramolecular condensation to form the five-membered pyrrole ring, followed by in-situ N-acetylation to yield the final indole scaffold.
This pathway is advantageous due to the high regiocontrol in the halogenation step and the reliability of the cyclization method.
Experimental Workflow and Mechanistic Insights
The overall synthetic workflow is depicted below. Each major transformation is subsequently detailed with mechanistic explanations and a comprehensive experimental protocol.
Caption: Synthetic workflow for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.
Step 1: Synthesis of 5-Bromo-4-chloro-2-aminobenzoic acid
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Objective: To regioselectively install a bromine atom onto the aniline ring.
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Mechanism: This reaction is an electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. The carboxylic acid is a deactivating, meta-directing group. The position ortho to the amine and meta to the carboxyl group (C5) is the most sterically accessible and electronically favorable site for bromination. N-Bromosuccinimide (NBS) in the presence of an acid catalyst provides a source of electrophilic bromine (Br+).
Step 2: Synthesis of N-(4-Bromo-5-chloro-2-carboxyphenyl)glycine
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Objective: To install the glycine sidechain, which will form the C2 and C3 atoms of the indole ring.
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Mechanism: This is a nucleophilic substitution reaction. The amino group of the substituted anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate and displacing the chloride leaving group. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine.
Step 3: Cyclization and Acetylation to form 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol
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Objective: To construct the indole core via intramolecular condensation and introduce the N-acetyl group.
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Mechanism: This transformation proceeds via a cyclization-decarboxylation sequence.[2] Acetic anhydride serves three critical roles: it acts as a dehydrating agent, an acetylating agent, and the reaction solvent. Sodium acetate acts as a base to facilitate the formation of the necessary enolate for the intramolecular cyclization. The N-phenylglycine derivative first forms a mixed anhydride with acetic anhydride. The base then promotes the formation of an enolate, which attacks the carboxyl group in an intramolecular fashion. The resulting intermediate then undergoes decarboxylation and tautomerization. The aniline nitrogen is acetylated by the acetic anhydride under the reaction conditions to yield the final product.
Caption: Key mechanistic steps in the formation of the indole ring.
Detailed Experimental Protocol
Safety Precaution: This protocol involves the use of corrosive acids, bromine sources, and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
| Step | Reagent | CAS No. | Quantity | Molar Eq. |
| 1 | 4-Chloro-2-aminobenzoic acid | 2457-76-3 | 17.15 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 17.80 g | 1.0 | |
| Sulfuric Acid (conc.) | 7664-93-9 | 100 mL | - | |
| 2 | 5-Bromo-4-chloro-2-aminobenzoic acid | 21538-45-2 | 25.05 g | 1.0 |
| Sodium Chloroacetate | 3926-62-3 | 12.82 g | 1.1 | |
| Sodium Hydroxide | 1310-73-2 | 8.0 g | 2.0 | |
| Water | 7732-18-5 | 150 mL | - | |
| 3 | N-(4-Bromo-5-chloro-2-carboxyphenyl)glycine | - | 30.85 g | 1.0 |
| Acetic Anhydride | 108-24-7 | 150 mL | - | |
| Sodium Acetate (anhydrous) | 127-09-3 | 16.4 g | 2.0 |
Procedure:
Step 1: Synthesis of 5-Bromo-4-chloro-2-aminobenzoic acid
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Carefully dissolve 4-chloro-2-aminobenzoic acid (1.0 eq) in concentrated sulfuric acid in a flask cooled in an ice bath.
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Once dissolved and cooled, add N-bromosuccinimide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
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Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the product.
Step 2: Synthesis of N-(4-Bromo-5-chloro-2-carboxyphenyl)glycine
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In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in water.
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Add 5-bromo-4-chloro-2-aminobenzoic acid (1.0 eq) and stir until a clear solution is formed.
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Add sodium chloroacetate (1.1 eq) to the solution.
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Heat the reaction mixture to reflux (approx. 100-110 °C) for 6-8 hours.
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Cool the mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the N-phenylglycine intermediate.
Step 3: Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol [2]
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Combine N-(4-bromo-5-chloro-2-carboxyphenyl)glycine (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride in a flask equipped with a reflux condenser.
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Heat the mixture to reflux (approx. 130-140 °C) for 4-5 hours.
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Cool the reaction mixture to room temperature and pour it into a beaker of cold water while stirring.
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Continue stirring until the excess acetic anhydride has hydrolyzed and a solid product precipitates.
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Collect the crude product by vacuum filtration and wash extensively with water.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the acetyl group and the substitution pattern on the aromatic ring.
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Mass Spectrometry (MS): To confirm the molecular weight (288.53 g/mol for C₁₀H₇BrClNO₂) and isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom.[1]
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.
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Melting Point Analysis: To assess the purity of the final compound.
Conclusion
This guide outlines a logical and experimentally validated pathway for the synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. By starting from a commercially available substituted aniline and proceeding through controlled halogenation, N-alkylation, and a robust cyclization/acetylation sequence, the target molecule can be obtained in a predictable and scalable manner. This compound represents a valuable building block for the synthesis of novel chemical entities in pharmaceutical and materials science research.
References
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- National Institutes of Health (NIH). (n.d.). Facile Creation of 3-Substituted-3-Hydroxy-2-Oxindoles by Arginine-Catalyzed Aldol Reactions of α,β-Unsaturated Ketones with Isatins.
- ChemicalBook. (2024). 5-Bromo-6-chloro-1H-indole | 122531-09-3.
- Google Patents. (n.d.). CN1187329C - A method for preparing 3-hydroxyindole derivatives for indigo synthesis.
- MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
- ResearchGate. (n.d.). Mechanistic approach to synthesis 3‐halogenated indole.
- ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Google Patents. (2020). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
- Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.
- National Institutes of Health (NIH). (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update.
- Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
- Benchchem. (n.d.). Synthesis routes of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate.
- ResearchGate. (n.d.). Synthetic routes to 3‐alkenyl indoles via C−H activation or functionalization.
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